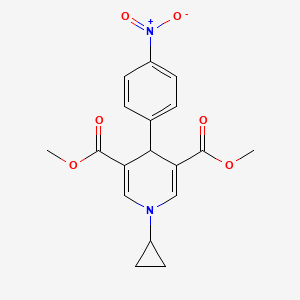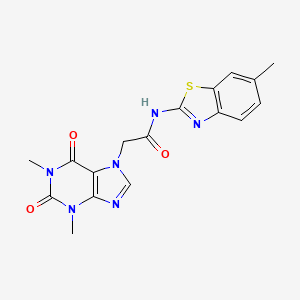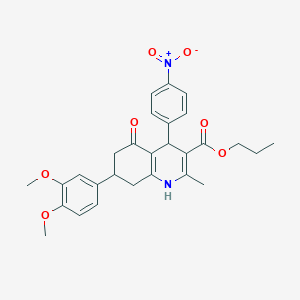
Dimethyl 1-cyclopropyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-环丙基-4-(4-硝基苯基)-1,4-二氢吡啶-3,5-二羧酸二甲酯是一种属于二氢吡啶类的化合物。该化合物以其独特的结构为特征,其中包括环丙基、硝基苯基和两个酯基。
准备方法
合成路线及反应条件
1-环丙基-4-(4-硝基苯基)-1,4-二氢吡啶-3,5-二羧酸二甲酯的合成通常涉及多步过程。一种常见的方法包括Hantzsch二氢吡啶合成法,该方法涉及醛、β-酮酯和氨或铵盐的缩合。反应条件通常需要乙醇等溶剂和醋酸等催化剂,反应在回流条件下进行。
工业生产方法
在工业环境中,该化合物的生产可能涉及类似的合成路线,但在更大的规模上进行。该过程将针对产率和纯度进行优化,通常涉及自动化系统以精确控制反应条件。可以使用连续流动反应器和先进的纯化技术(如结晶和色谱法)来确保最终产品的质量。
化学反应分析
反应类型
1-环丙基-4-(4-硝基苯基)-1,4-二氢吡啶-3,5-二羧酸二甲酯可以进行各种化学反应,包括:
氧化: 二氢吡啶环可以被氧化形成吡啶衍生物。
还原: 硝基可以在适当的条件下还原为氨基。
取代: 酯基可以参与亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 可以使用氢气 (H₂) 与钯催化剂 (Pd/C) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 可以用氢氧根离子 (OH⁻) 或胺等亲核试剂进行取代反应。
主要产物
氧化: 吡啶衍生物。
还原: 氨基衍生物。
取代: 各种取代的酯或酰胺。
科学研究应用
1-环丙基-4-(4-硝基苯基)-1,4-二氢吡啶-3,5-二羧酸二甲酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 探索其作为药物中间体在开发新药中的潜力。
工业: 用于生产特种化学品和材料。
作用机制
1-环丙基-4-(4-硝基苯基)-1,4-二氢吡啶-3,5-二羧酸二甲酯的作用机制涉及其与特定分子靶点和途径的相互作用。在生物系统中,它可能与酶或受体相互作用,从而导致生化途径的调节。确切的机制可能因具体应用和其使用的生物学环境而异。
相似化合物的比较
类似化合物
- 1-环丙基-4-(3-硝基苯基)-1,4-二氢吡啶-3,5-二羧酸二甲酯
- 1-环丙基-4-(2-硝基苯基)-1,4-二氢吡啶-3,5-二羧酸二甲酯
独特性
1-环丙基-4-(4-硝基苯基)-1,4-二氢吡啶-3,5-二羧酸二甲酯的独特性在于硝基在苯环上的位置,这会影响其化学反应性和生物活性。环丙基的存在也增加了其独特的化学性质,使其成为各种研究应用中的一种有价值的化合物。
属性
分子式 |
C18H18N2O6 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC 名称 |
dimethyl 1-cyclopropyl-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H18N2O6/c1-25-17(21)14-9-19(12-7-8-12)10-15(18(22)26-2)16(14)11-3-5-13(6-4-11)20(23)24/h3-6,9-10,12,16H,7-8H2,1-2H3 |
InChI 键 |
YJJBBEODOJGPRF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11639587.png)

![N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11639601.png)

![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11639617.png)
![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)

![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)
